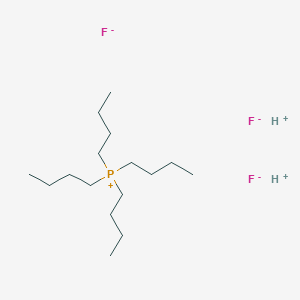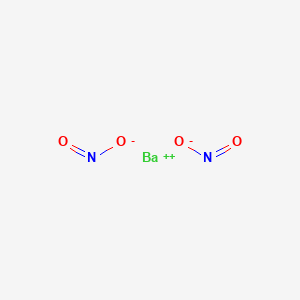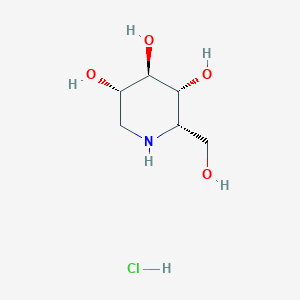
1-Deoxi-L-idonojirimicina HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Deoxy-L-idonojirimycin HCl and its derivatives involves several key steps starting from commercially available precursors. One notable method includes starting from tetrabenzyl glucose, with critical steps involving the substitution of the hydroxyl group at C-5 with an azido group, stereoselective reaction of the aldehyde at C-1 with dimethyl methylenephosphonate anion, conversion of the azide into an amino group, and cyclization of the amino alcohol (La Ferla, Bugada, & Nicotra, 2006). Another approach to synthesizing related iminosugars involves enantiomerically pure allenylstannanes as precursors for the synthesis of 1-deoxy-D-galactohomonojirimycin, highlighting the diversity of synthetic routes available for these compounds (Achmatowicz & Hegedus, 2004).
Aplicaciones Científicas De Investigación
Aplicaciones antidiabéticas
1-Deoxi-L-idonojirimicina HCl (1-DNJ) se sabe que tiene propiedades antidiabéticas {svg_1}. Actúa como un inhibidor prominente de la α-glucosidasa {svg_2}, una enzima que descompone los carbohidratos en glucosa. Al inhibir esta enzima, 1-DNJ puede ralentizar la digestión de los carbohidratos y, por lo tanto, reducir el aumento de los niveles de glucosa en sangre después de las comidas. Esto lo hace potencialmente útil para tratar la diabetes mellitus no insulinodependiente (tipo II) {svg_3}.
Aplicaciones antiobesidad
1-DNJ también tiene aplicaciones potenciales en el tratamiento de la obesidad {svg_4}. Al inhibir enzimas relacionadas con el metabolismo de la glucosa, puede afectar potencialmente el equilibrio energético del cuerpo y conducir a la pérdida de peso {svg_5}.
Aplicaciones anti-VIH
El compuesto se ha asociado con propiedades anti-VIH {svg_6}. Si bien los mecanismos exactos no se comprenden completamente, se cree que 1-DNJ puede interferir con la capacidad del virus para ingresar e infectar células {svg_7}.
Aplicaciones antitumorales
1-DNJ se ha asociado con propiedades antitumorales {svg_8}. Puede inhibir el crecimiento de células cancerosas y podría usarse potencialmente en el tratamiento del cáncer {svg_9}.
Aplicaciones antibacterianas
This compound figura en la lista de antibacterianos {svg_10}, lo que sugiere su posible uso para combatir infecciones bacterianas. Sin embargo, se necesita más investigación para comprender su papel y eficacia exactos en esta área {svg_11}.
Aplicaciones analíticas
1-Deoxi-L-idonojirimicina se puede utilizar para el desarrollo de métodos analíticos, la validación de métodos (AMV) y la aplicación de control de calidad (QC) {svg_12}. Puede servir como material de referencia para un análisis de datos altamente preciso y confiable {svg_13}.
Mecanismo De Acción
Target of Action
The primary target of 1-Deoxy-L-idonojirimycin HCl is yeast α-glucosidase . This enzyme plays a crucial role in the breakdown of complex carbohydrates into simple sugars.
Mode of Action
1-Deoxy-L-idonojirimycin HCl acts as an inhibitor of yeast α-glucosidase . It interacts with the enzyme, preventing it from breaking down complex carbohydrates. This interaction and the resulting changes can lead to significant alterations in cellular metabolism.
Biochemical Pathways
The inhibition of yeast α-glucosidase by 1-Deoxy-L-idonojirimycin HCl affects the carbohydrate metabolism pathway. This can lead to a buildup of complex carbohydrates and a decrease in the production of simple sugars. The downstream effects of this alteration can impact various biological functions and pathways .
Result of Action
The molecular and cellular effects of 1-Deoxy-L-idonojirimycin HCl’s action primarily involve alterations in carbohydrate metabolism due to the inhibition of yeast α-glucosidase . These changes can have significant effects on cellular energy production and other related processes.
Direcciones Futuras
The future directions of 1-Deoxy-L-idonojirimycin HCl research are not explicitly mentioned in the search results. However, given its bioactivities, it could be further explored for its anti-hyperglycemic, anti-obesity, and antiviral features .
Propiedades
IUPAC Name |
(2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5+,6+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHMALTJRDNQI-SIQASLMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H](N1)CO)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)
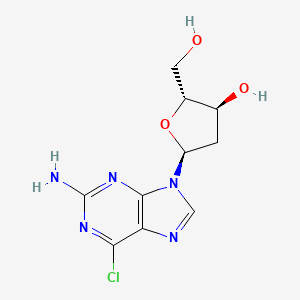
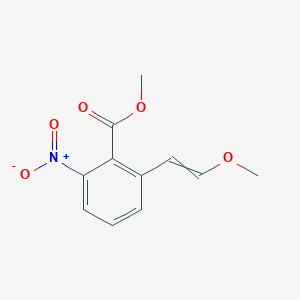


![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)
